molecular formula C87H157N30O25 B1151276 H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me3)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH

H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me3)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH

Cat. No. B1151276
M. Wt: 2023.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.

Scientific Research Applications

Antihypertensive Properties and Cardiovascular Health

The peptide sequence appears to have relevance in the study of antihypertensive properties and cardiovascular health. Legume proteins and their derived biopeptides, similar in structure to the provided peptide sequence, have demonstrated significant antihypertensive effects, primarily through the inhibition of the angiotensin-converting enzyme (ACE) and renin activities, as well as the promotion of γ-aminobutyric acid (GABA) production. This has implications for the development of functional food products aimed at improving cardiovascular health and managing conditions such as hypertension (Tan Wan Xin, Chong Li Choo, & Y. Wan, 2022).

Cancer Risk and Genetic Polymorphisms

Studies have investigated the role of specific polymorphisms in genes like XPC, where amino acid sequences similar to the provided peptide are implicated. These polymorphisms, including Lys939Gln and Ala499Val, have been associated with varying cancer risks across different types of cancer, including lung and breast cancer. This research contributes to understanding the low-penetrance susceptibility gene variants and their role in cancer susceptibility (G. Francisco et al., 2008; Li Qiu et al., 2008; Wei Zheng et al., 2011).

Nutritional Science and Metabolism

Peptides similar to the sequence provided have been studied for their nutritional implications, particularly in the field of parenteral nutrition. For example, the peptide L-alanyl-L-glutamine has been synthesized and its effective utilization, rapid provision of free glutamine, and potential use in parenteral nutrition have been explored. This research is crucial for understanding how specific amino acid sequences can be used to maintain essential nutrient pools in catabolic situations, offering insights into metabolic processes and nutritional therapies (P. Fürst, S. Albers, & P. Stehle, 1989).

Therapeutic Potential and Drug Development

The peptide sequence is also relevant in the context of therapeutic development. For instance, peptides derived from lethal toxin neutralizing factor (LTNF) have shown promise as potential agents for anti-venom and anti-toxin therapy. Research in this domain focuses on identifying active fragments of larger molecules that retain their biological activity and can be synthesized for therapeutic use, thereby contributing to the development of treatments for intoxication caused by various toxins (B. V. Lipps, 2008).

properties

Molecular Formula

C87H157N30O25

Molecular Weight

2023.38

IUPAC Name

[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium

InChI

InChI=1S/C87H156N30O25/c1-44(2)40-59(111-77(134)58(31-32-63(91)121)108-73(130)54(25-15-18-34-89)106-75(132)57(28-21-36-97-87(94)95)109-81(138)62-30-22-37-115(62)84(141)45(3)90)78(135)102-48(6)70(127)114-67(52(10)120)83(140)110-53(24-14-17-33-88)72(129)101-46(4)68(125)100-47(5)69(126)105-56(27-20-35-96-86(92)93)74(131)107-55(26-16-19-39-117(11,12)13)76(133)112-60(43-118)79(136)104-50(8)85(142)116-38-23-29-61(116)80(137)103-49(7)71(128)113-66(51(9)119)82(139)99-41-64(122)98-42-65(123)124/h44-62,66-67,118-120H,14-43,88-90H2,1-13H3,(H27-,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/p+1/t45-,46-,47-,48-,49-,50-,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.